

# Technical Profile: 5-Chloro-2-iodobenzamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 5-Chloro-2-iodobenzamide

**CAS No.:** 309253-40-5

**Cat. No.:** B2463402

[Get Quote](#)

## Executive Summary

**5-Chloro-2-iodobenzamide** (CAS 309253-40-5) is a high-value bifunctional halogenated scaffold used extensively in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural uniqueness lies in the presence of two distinct halogen atoms—iodine at the ortho position and chlorine at the meta position relative to the amide group. This arrangement confers orthogonal reactivity, allowing researchers to sequentially functionalize the aromatic ring using palladium-catalyzed cross-coupling reactions with high chemoselectivity.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, reactivity profiles for library generation, and its application in the synthesis of bioactive pharmaceutical ingredients (APIs).

## Chemical Identity & Specifications

Property	Specification
CAS Number	309253-40-5
IUPAC Name	5-Chloro-2-iodobenzamide
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClINO
Molecular Weight	281.48 g/mol
SMILES	<chem>NC(=O)c1cc(Cl)ccc1I</chem>
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; Low solubility in water
Key Functional Groups	Primary Amide (-CONH <sub>2</sub> ), Aryl Iodide (-I), Aryl Chloride (-Cl)

## Synthesis & Manufacturing Protocol

### Retrosynthetic Logic

While **5-chloro-2-iodobenzamide** can be accessed via the Sandmeyer reaction of 2-amino-5-chlorobenzamide, the most robust and scalable route proceeds through the activation of 5-chloro-2-iodobenzoic acid (CAS 13421-00-6). The acid chloride pathway is preferred over carbodiimide coupling (e.g., EDC/HOBt) due to the steric bulk of the ortho-iodine atom, which can hinder nucleophilic attack. Thionyl chloride (

) effectively converts the acid to the highly reactive acid chloride, ensuring complete conversion upon treatment with ammonia.

### Experimental Protocol: Acid Chloride Route

Note: All steps must be performed in a fume hood due to the generation of

and

gases.

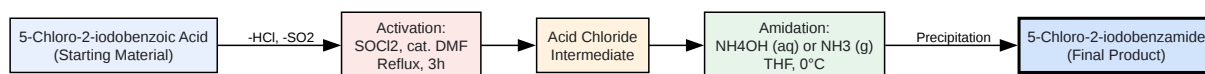
Step 1: Activation (Acid Chloride Formation)

- Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 5-chloro-2-iodobenzoic acid (10.0 g, 35.4 mmol) in anhydrous toluene (50 mL).
- Catalyst: Add a catalytic amount of DMF (3-5 drops) to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.
- Reagent: Add thionyl chloride ( ) (5.1 mL, 70.8 mmol, 2.0 equiv) dropwise.
- Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2–3 hours. The suspension should clarify as the acid chloride forms.
- Workup: Concentrate the reaction mixture in vacuo to remove excess and toluene. Co-evaporate with fresh toluene (2x) to ensure removal of all acidic volatiles.

#### Step 2: Amidation

- Solvation: Dissolve the crude yellow oil (5-chloro-2-iodobenzoyl chloride) in dry THF (30 mL) and cool to 0°C in an ice bath.
- Ammonolysis: Slowly add aqueous ammonium hydroxide (28-30% , 20 mL) or bubble anhydrous ammonia gas through the solution. Maintain temperature <10°C to prevent hydrolysis back to the acid.
- Precipitation: Stir for 1 hour at room temperature. The product typically precipitates as a white solid.
- Isolation: Pour the mixture into ice-cold water (100 mL). Filter the solid, wash with water (3 x 20 mL) and cold hexanes.
- Drying: Dry in a vacuum oven at 45°C to constant weight.

## Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis workflow from the benzoic acid precursor via acid chloride activation.

## Orthogonal Reactivity & Chemoselectivity[1]

The primary value of **5-chloro-2-iodobenzamide** in drug discovery is its ability to undergo sequential cross-coupling.

### The Mechanistic Basis

Palladium-catalyzed oxidative addition is the rate-determining step in many coupling reactions. The Carbon-Iodine (

) bond is significantly weaker (approx. 65 kcal/mol) and longer than the Carbon-Chlorine ( ) bond (approx. 95 kcal/mol).

- Result: Under mild conditions (e.g.,

,

, 60°C), the catalyst inserts exclusively into the

bond.

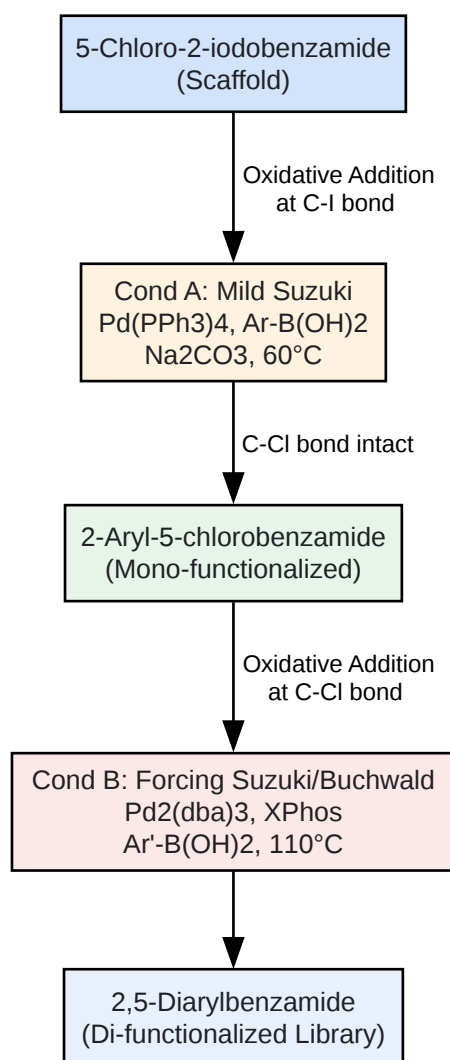
- Preservation: The

bond remains intact, serving as a "handle" for a second, more forcing reaction (e.g., using Buchwald ligands like XPhos or RuPhos at >100°C) later in the synthetic sequence.

### Strategic Applications[2]

- Suzuki-Miyaura Coupling: Selective arylation at C2 to create biaryl amides.

- Sonogashira Coupling: Introduction of alkynes at C2, often followed by cyclization to form isoquinolinones.
- Heck Reaction: Formation of alkenyl derivatives.



[Click to download full resolution via product page](#)

Figure 2: Chemoselective functionalization strategy exploiting the reactivity difference between Aryl-I and Aryl-Cl bonds.

## Applications in Drug Discovery[3][4][5] Scaffold for Poly-Pharmacology

The benzamide core is a privileged structure in medicinal chemistry. **5-Chloro-2-iodobenzamide** specifically serves as a precursor for:

- **PARP Inhibitors:** Poly(ADP-ribose) polymerase inhibitors often feature benzamide pharmacophores that mimic the nicotinamide moiety of  
  
. The 2-iodo group allows for cyclization into lactam-based inhibitors.
- **SGLT2 Inhibitors:** The 5-halo-2-halo substitution pattern is relevant in the synthesis of gliflozin-class antidiabetic agents, where the aryl ring is coupled to a sugar moiety.
- **5-HT4 Agonists:** Benzamide derivatives are well-documented gastroprokinetic agents (e.g., Cisapride analogs), where the 5-chloro substitution is critical for receptor affinity.

## Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (281.48 Da) and distinct vectors for growth (amide nitrogen, C2-iodine, C5-chlorine), this molecule is an ideal "fragment" for crystallographic screening. It allows medicinal chemists to "grow" the molecule in specific directions inside a protein binding pocket.

## Safety & Handling (MSDS Highlights)

- **GHS Classification:** Irritant (Category 2).
- **Hazard Statements:**
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Storage:** Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodides can degrade/discolor over time).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10563477, 2-Hydroxy-5-iodobenzamide (Analog Reference). Retrieved from [\[Link\]](#)
- World Intellectual Property Organization (2022). Process for Preparing SGLT2 Inhibitor Intermediate 2-Chloro-5-iodobenzoic Acid (WO/2022/074631).[1] Retrieved from [\[Link\]](#)[1]
- Organic Chemistry Portal (2025). Suzuki-Miyaura Coupling: Mechanism and Chemoselectivity. Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. WIPO - Search International and National Patent Collections \[patentscope.wipo.int\]](#)
- To cite this document: BenchChem. [Technical Profile: 5-Chloro-2-iodobenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2463402/docs#technical-profile-5-chloro-2-iodobenzamide\]](https://www.benchchem.com/product/b2463402/docs#technical-profile-5-chloro-2-iodobenzamide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)